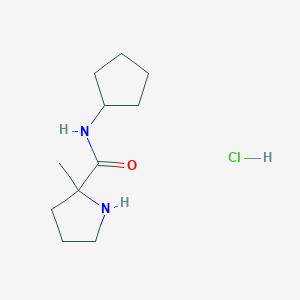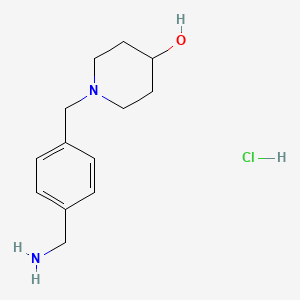![molecular formula C17H22N2O3 B1443675 Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1160246-77-4](/img/structure/B1443675.png)
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Übersicht
Beschreibung
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (BDC) is a compound which has been studied extensively in recent years due to its potential applications in various scientific fields. BDC is a bicyclic compound with a unique structure consisting of two fused five-membered rings. This structure provides BDC with several unique properties which make it attractive for a range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Innovations
The compound Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, with its complex structure, contributes to synthetic chemistry, particularly in the synthesis of heterocyclic compounds. A review by Ibrahim (2011) on the synthetic utilities of o-phenylenediamines discusses methods developed for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from various electrophilic reagents, indicating the potential pathway for creating similar complex structures Ibrahim, M. (2011).
Material Science and Engineering
In material science, the study of compounds like Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate aids in the development of new materials with unique properties. For example, Cantekin, de Greef, and Palmans (2012) discuss the use of benzene-1,3,5-tricarboxamide as a versatile ordering moiety in supramolecular chemistry, highlighting its application in nanotechnology, polymer processing, and biomedical fields. This underscores the potential for similar compounds to contribute to the advancement of material sciences Cantekin, S., de Greef, T. D., & Palmans, A. (2012).
Pharmacological Applications
While the direct pharmacological applications of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate may not be explicitly documented, the exploration of similar compounds provides insight into potential therapeutic benefits. Saganuwan (2017) reviews functional chemical groups that could lead to the synthesis of compounds with Central Nervous System (CNS) activity, suggesting that derivatives of complex chemical structures could serve as lead molecules for developing new CNS drugs Saganuwan, S. (2017).
Environmental and Biological Insights
Investigations into the biodegradability and environmental fate of polyfluoroalkyl chemicals by Liu and Avendaño (2013) emphasize the importance of understanding the ecological impact of synthetic compounds. This research is crucial for assessing the environmental persistence and degradation pathways of complex compounds, including those with structures similar to Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate Liu, J., & Avendaño, S. M. (2013).
Eigenschaften
IUPAC Name |
benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-7-4-8-17(18-15)9-11-19(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZHPDJMZLKVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride](/img/structure/B1443596.png)



![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)
![1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride](/img/structure/B1443605.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)


![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)